(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride (1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194217
InChI: InChI=1S/C9H8ClF3N4.2ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;;/h2-4H,14H2,1H3;2*1H/t4-;;/m0../s1
SMILES:
Molecular Formula: C9H10Cl3F3N4
Molecular Weight: 337.6 g/mol

(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride

CAS No.:

Cat. No.: VC17194217

Molecular Formula: C9H10Cl3F3N4

Molecular Weight: 337.6 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride -

Specification

Molecular Formula C9H10Cl3F3N4
Molecular Weight 337.6 g/mol
IUPAC Name (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H8ClF3N4.2ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;;/h2-4H,14H2,1H3;2*1H/t4-;;/m0../s1
Standard InChI Key FOLYNIAAUYOCLS-FHNDMYTFSA-N
Isomeric SMILES C[C@@H](C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl.Cl
Canonical SMILES CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1S)-1-[8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride, reflects its intricate architecture:

  • Triazolo-pyridine core: A triazolo[4,3-a]pyridine system fused at positions 3 and 4, providing π-π stacking potential and hydrogen-bonding sites.

  • Substituents:

    • Chlorine at position 8, enhancing electrophilicity and metabolic stability.

    • Trifluoromethyl group at position 6, contributing to lipophilicity and electron-withdrawing effects.

    • (1S)-Ethanamine side chain at position 3, introducing chirality and potential for salt formation.

PropertyValue
Molecular FormulaC₉H₁₀Cl₃F₃N₄
Molecular Weight337.6 g/mol
IUPAC Name(1S)-1-[8-Chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride
Canonical SMILESCC@@HN.Cl.Cl
PubChem CID16263138

The stereochemistry at the ethanamine side chain (1S configuration) is critical for molecular recognition in biological systems, as enantiomeric purity often dictates pharmacological activity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. The trifluoromethyl group augments lipid membrane permeability, while the chlorine atom reduces oxidative metabolism.

Spectroscopic Characterization

Data extrapolated from structurally related compounds suggest:

  • ¹H NMR: Downfield shifts for triazolo protons (δ 8.5–9.0 ppm) and distinct splitting patterns for the ethanamine CH group (δ 4.0–4.5 ppm) .

  • HRMS: Expected molecular ion [M+H]⁺ at m/z 338.1, with isotopic clusters indicative of chlorine and fluorine content.

Analog StructureBiological TargetIC₅₀ (nM)
cis-Triazolo-naphthyridineDPP-428 ± 0.9
trans-Triazolo-naphthyridineDPP-4151 ± 9.4

The cis configuration, analogous to the (1S) stereochemistry here, correlates with higher potency, underscoring the importance of chiral control .

Related Compounds and SAR Trends

Substituent Effects on Activity

Modifications to the triazolo-pyridine core profoundly impact biological activity:

  • Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions and electron withdrawal.

  • Chlorine Substituent: Reduces metabolic clearance but may limit solubility.

  • Ethanamine Side Chain: The (1S) configuration optimizes spatial alignment with enzyme active sites.

In DPP-4 inhibitors, replacing methyl with isopropyl or pyridyl groups alters IC₅₀ values by 2–5 fold, illustrating the scaffold’s versatility .

Research Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in triazolo ring closure steps.

  • Difficulty in scaling chiral resolution methods.
    Future work could explore transition-metal catalysis or biocatalytic approaches to improve efficiency.

Biological Profiling

Priority areas for investigation include:

  • In vitro screening against protease targets (e.g., DPP-4, Factor Xa).

  • ADMET studies to assess pharmacokinetic liabilities from the trifluoromethyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator